1,12-Dihydroxy-9-octadecene

Description

Historical Context and Evolution of Research on Ricinoleyl Alcohol

The study of ricinoleyl alcohol is intrinsically linked to the long history of its source, castor oil. Castor oil, extracted from the seeds of the Ricinus communis plant, has been used for various purposes for centuries. nih.gov Scientific research into castor oil's composition revealed that it is predominantly composed of triglycerides of ricinoleic acid, accounting for approximately 90% of its fatty acid content. nih.govmdpi.comroyalsocietypublishing.org This high concentration of a single, unique fatty acid makes castor oil a valuable and consistent raw material for chemical synthesis. nih.govroyalsocietypublishing.org

Initial research efforts focused on isolating and characterizing ricinoleic acid from castor oil through processes like saponification and hydrolysis. jst.go.jpresearchgate.net The subsequent conversion of ricinoleic acid into ricinoleyl alcohol marked a pivotal step, expanding the range of potential applications. The process typically involves the reduction of the carboxylic acid group of ricinoleic acid to a primary alcohol. scribd.com Early investigations into ricinoleyl alcohol centered on understanding its fundamental chemical and physical properties. chemicalbook.comchemicalbook.com Over time, research has evolved from basic characterization to exploring its utility in more complex applications, such as the synthesis of specialized polymers and surfactants. acs.orgresearchgate.net This evolution reflects a broader trend in chemistry towards utilizing renewable resources for creating high-value chemical products.

Significance of Ricinoleyl Alcohol as a Bio-based Chemical Feedstock in Scientific Inquiry

Ricinoleyl alcohol is a prominent example of a bio-based chemical feedstock, a material derived from renewable biological resources used for chemical manufacturing. units.it Its significance in scientific inquiry stems from its potential to replace petroleum-derived chemicals in a variety of applications, contributing to more sustainable industrial processes. Castor oil, from which ricinoleyl alcohol is derived, is a non-edible crop, which means its use as a chemical feedstock does not directly compete with food sources. royalsocietypublishing.org

The academic interest in ricinoleyl alcohol as a feedstock is driven by its versatile chemical nature, which allows it to serve as a building block for a wide array of products. chemicalbook.com Researchers have extensively investigated its use in the synthesis of:

Polymers: The two hydroxyl groups of ricinoleyl alcohol enable it to act as a monomer in polycondensation reactions to produce polyesters and polyurethanes. researchgate.netacs.orgontosight.ai These bio-based polymers are studied for applications in coatings, adhesives, and flexible materials. ontosight.ai

Surfactants: The molecule's combination of a long hydrocarbon chain and polar hydroxyl groups gives it amphiphilic properties. acs.org This has led to research into its sulfated derivatives as surface-active agents. acs.org

Lubricants: The long-chain structure and presence of hydroxyl groups contribute to lubricity. chemicalbook.com Scientific studies have explored its derivatives as potential biodegradable lubricant base stocks. researchgate.net

Organic Synthesis: It serves as a versatile starting material for producing other valuable organic compounds. chemicalbook.com

The push for a circular economy and the development of biorefineries have further amplified the academic focus on ricinoleyl alcohol, positioning it as a key platform chemical for a more sustainable chemical industry. europa.eu

Structural Characteristics and Reactivity Profile Driving Academic Investigations

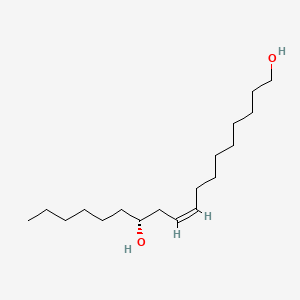

The unique molecular structure of ricinoleyl alcohol is the primary driver of its academic interest. Its systematic IUPAC name is (9Z,12R)-octadec-9-ene-1,12-diol. nih.gov This structure contains three key functional groups that dictate its reactivity:

Primary Hydroxyl Group (-CH₂OH) at the C1 position: This group is highly reactive and participates in typical alcohol reactions such as esterification, etherification, and oxidation.

Secondary Hydroxyl Group (-CHOH) at the C12 position: The presence of this second hydroxyl group makes ricinoleyl alcohol a diol, enabling it to act as a cross-linking agent or a monomer in step-growth polymerization. researchgate.net

A cis-Double Bond (-CH=CH-) between C9 and C10: This unsaturated bond can undergo various addition reactions, including hydrogenation, halogenation, and epoxidation. jst.go.jp It also provides a site for polymerization and other modifications like thiol-ene reactions. researchgate.net

This trifunctional nature allows for a wide range of selective chemical modifications, which is a central theme in academic research. For instance, the hydroxyl groups can be esterified to create polyesters, while the double bond can be epoxidized and then opened to introduce further functionality. researchgate.netresearchgate.net The chirality at the C12 position also introduces stereospecificity, which can be exploited in advanced synthesis. vulcanchem.com The interplay of these functional groups allows for the synthesis of complex molecules and polymers with tailored properties from a single renewable starting material. acs.org

Data Tables

Table 1: Physicochemical Properties of Ricinoleyl Alcohol

| Property | Value |

|---|---|

| CAS Number | 540-11-4 |

| Molecular Formula | C₁₈H₃₆O₂ |

| Molecular Weight | 284.48 g/mol |

| Appearance | Colorless, nondrying liquid |

| Boiling Range | 170–328 °C |

| IUPAC Name | (9Z,12R)-octadec-9-ene-1,12-diol |

Source: chemicalbook.comchemicalbook.comnih.gov

Table 2: Functional Groups and Corresponding Reactivity| Functional Group | Position | Potential Reactions in Academic Research |

|---|---|---|

| Primary Hydroxyl | C1 | Esterification, Etherification, Oxidation, Urethane (B1682113) formation |

| Secondary Hydroxyl | C12 | Esterification, Dehydration, Alkoxylation, Sulfation |

| cis-Double Bond | C9-C10 | Hydrogenation, Epoxidation, Halogenation, Polymerization, Ozonolysis |

Source: jst.go.jpacs.orgresearchgate.net

Structure

2D Structure

Properties

IUPAC Name |

octadec-9-ene-1,12-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H36O2/c1-2-3-4-12-15-18(20)16-13-10-8-6-5-7-9-11-14-17-19/h10,13,18-20H,2-9,11-12,14-17H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKBBOWMEYUBDGN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(CC=CCCCCCCCCO)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H36O2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601314600 | |

| Record name | 9-Octadecene-1,12-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601314600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.5 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1577-55-5 | |

| Record name | 9-Octadecene-1,12-diol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1577-55-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9-Octadecene-1,12-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601314600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Production Methodologies of Ricinoleyl Alcohol

Derivation from Ricinoleic Acid: Academic Approaches

In academic and research settings, the synthesis of ricinoleyl alcohol is often explored through the reduction of ricinoleic acid or its esters using specific chemical reagents and catalytic systems. These methods provide high-purity products suitable for detailed analysis and evaluation.

Reduction Pathways of Ricinoleic Acid Esters

A common academic route to ricinoleyl alcohol involves a two-step process: the esterification of ricinoleic acid followed by the reduction of the resulting ester. Methyl ricinoleate (B1264116) is a frequently used intermediate due to its straightforward preparation. nih.gov

The synthesis can begin with the esterification of ricinoleic acid into methyl ricinoleate using reagents like boron trifluoride in methanol (B129727). nih.gov Once the ester is formed, it can be reduced to the corresponding alcohol. Various reducing agents have been employed for this transformation. For instance, sodium bis(2-methoxyethoxy)aluminum hydride, known as Red-Al, has been successfully used to reduce ricinoleic acid derivatives to the alcohol form in high yield. nih.gov Another powerful reducing agent, Diisobutylaluminium hydride (DIBAL), is also utilized, particularly as it can selectively reduce esters without affecting other functional groups like azides if they are present in the molecule. mdpi.com

A study detailed a synthetic sequence where an intermediate derived from methyl ricinoleate was reduced to the alcohol in 82% yield using Red-Al in diethyl ether at 0 °C. nih.gov

Catalytic Hydrogenation Methodologies for Ricinoleic Acid Conversion

Direct catalytic hydrogenation of ricinoleic acid or its esters is another significant pathway to produce ricinoleyl alcohol. google.com This method avoids the use of stoichiometric metal hydride reducing agents by employing hydrogen gas and a specialized catalyst under controlled temperature and pressure.

Historically, this process required extremely high pressures, making the equipment expensive. google.com However, research has led to methodologies that operate at significantly lower pressures, typically in the range of 20 to 150 atmospheres. google.com A key aspect of this process is the rapid removal of the ricinoleyl alcohol product from the reaction zone to prevent further reduction into undesirable hydrocarbons. google.com

Specific catalysts have been developed for this purpose. A patented process describes the hydrogenation of ricinoleic acid using a copper-cadmium (Cu/Cd) soap catalyst at approximately 220°C to produce ricinoleyl alcohol as an intermediate. vulcanchem.com Another patent highlights the use of barium copper chromite as an effective hydrogenation catalyst. google.com

Table 1: Catalytic Hydrogenation Conditions for Ricinoleyl Alcohol Synthesis

| Catalyst | Substrate | Temperature | Pressure | Reference |

|---|---|---|---|---|

| Copper-Cadmium (Cu/Cd) Soap | Ricinoleic Acid | ~220°C | High Pressure (3,500–3,800 psi) | vulcanchem.com |

| Barium Copper Chromite | Higher Fatty Acids/Esters | ~360°C | 20-150 atm | google.com |

Enzymatic and Biocatalytic Synthesis Routes for Ricinoleyl Alcohol Precursors

Biocatalytic methods, primarily using enzymes, are gaining attention as a "greener" alternative for producing oleochemicals. For ricinoleyl alcohol, these routes focus on the efficient production of its essential precursor, ricinoleic acid, from castor oil. The hydrolysis of castor oil triglycerides is a key step that can be effectively catalyzed by lipases. mdpi.comrsc.org

Microbial conversion offers a cleaner approach to ricinoleic acid production. mdpi.comresearchgate.net Studies have utilized fungi like Aspergillus flavus to hydrolyze castor oil, demonstrating the feasibility of biotransformation. mdpi.comresearchgate.net In one study, optimizing the culture conditions for Aspergillus flavus in a fed-batch system resulted in a ricinoleic acid yield of 46.77 g per kg of total oil. mdpi.comresearchgate.net

Commercially available immobilized lipases are also highly effective. The lipase (B570770) from Rhizopus oryzae (ROL) has been used to hydrolyze castor oil, achieving over 95% conversion to free fatty acids within 24 hours. rsc.org Another effective biocatalyst is Lipozyme TL IM, which has shown high catalytic activity in modifying fats and oils at mild temperatures. jst.go.jpjst.go.jp The enzymatic synthesis of ricinoleyl hydroxamic acid from castor oil using Lipozyme TL IM as a catalyst has been demonstrated, showcasing the enzyme's utility in reactions involving castor oil derivatives. dovepress.com

Table 2: Enzymatic Hydrolysis of Castor Oil for Ricinoleic Acid Production

| Biocatalyst | Process | Yield/Conversion | Reference |

|---|---|---|---|

| Aspergillus flavus BU22S | Fed-batch culture | 46.77 g/kg of total oil | mdpi.comresearchgate.net |

| Lipase from Rhizopus oryzae (ROL) | Batch hydrolysis | >95% conversion in 24h | rsc.org |

| Lipozyme TL IM | Batch hydrolysis | 96.2 ± 1.5% conversion | jst.go.jp |

Industrial Production Strategies and Process Optimization Studies

On an industrial scale, the production of ricinoleyl alcohol is a multi-step process designed for high volume, efficiency, and cost-effectiveness. The strategy invariably begins with the isolation of ricinoleic acid from its natural source, castor oil.

Chemical Hydrolysis of Castor Oil for Ricinoleic Acid Isolation

The primary industrial method for obtaining ricinoleic acid is through the hydrolysis of castor oil. ambujasolvex.comatamankimya.com Castor oil is composed of approximately 90% triglycerides of ricinoleic acid. mdpi.comnih.gov Several established chemical processes are used for this purpose:

Saponification (Alkaline Hydrolysis): This method involves reacting castor oil with a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), often in an ethanol (B145695) solvent under reflux conditions at temperatures of 70-100°C. jst.go.jpnih.gov This produces glycerol (B35011) and the salt of ricinoleic acid (a soap), which is then acidified to liberate the free fatty acid. researchgate.net

High-Pressure Steam Splitting: Processes like the Colgate-Emery process use high temperatures and pressures to hydrolyze the triglycerides with steam. mdpi.comjst.go.jp This continuous process cleaves the ester bonds to yield ricinoleic acid and glycerol. jst.go.jp While effective, these high-temperature methods can sometimes induce side reactions like polymerization. mdpi.comajol.info

Scalable Esterification and Subsequent Reduction Processes

Following the isolation of ricinoleic acid, the industrial synthesis of ricinoleyl alcohol mirrors the academic pathways but is optimized for scale.

Scalable Esterification: The ricinoleic acid is often converted to its methyl ester, methyl ricinoleate. This is typically achieved through a transesterification reaction of castor oil with methanol using an alkaline catalyst like sodium methoxide (B1231860) or NaOH. jst.go.jp This step produces a more volatile derivative that is suitable for purification and subsequent reduction.

Industrial Reduction: The reduction of the ricinoleic acid or its ester is performed via catalytic hydrogenation. This is a well-established industrial process for producing fatty alcohols. google.com The process involves reacting the fatty acid or ester with hydrogen gas at elevated temperatures (e.g., 220-360°C) and pressures (e.g., 20-150 atm) in the presence of a robust hydrogenation catalyst. google.comvulcanchem.com Catalysts such as copper-cadmium soaps or copper chromite are employed to facilitate the conversion of the carboxylic acid or ester group to a primary alcohol. google.comvulcanchem.com The process is designed to be continuous, with the resulting ricinoleyl alcohol being separated from the reaction mixture to maximize yield and prevent over-reduction. google.com

Chemical Modifications and Derivatization of Ricinoleyl Alcohol

Synthesis of Novel Ricinoleyl Alcohol Esters for Targeted Applications

The esterification of ricinoleyl alcohol's precursors is a primary method for creating new biomaterials. These reactions can involve either the carboxyl group of ricinoleic acid or the secondary hydroxyl group, leading to a diverse array of ester derivatives.

The esterification of the hydroxyl group in ricinoleic acid with various carboxylic acids yields specialized esters. aip.org Research has demonstrated the synthesis of such esters by reacting oxidized ricinoleic acid with acids of different chain lengths, including acetic acid, lauric acid, and oleic acid. aip.org This process is typically conducted using a Lewis acid catalyst like zinc chloride (ZnCl₂) at elevated temperatures, for instance, 60°C for 6 hours. aip.org The molar ratio of oxidized ricinoleic acid to the carboxylic acid is a key parameter, with studies using a 3:1 ratio. aip.org The conversion efficiency is influenced by the chain length of the carboxylic acid; shorter chains like acetic acid exhibit less steric hindrance, leading to easier and higher conversion percentages. aip.org

Novel catalytic systems have also been developed to improve reaction efficiency and environmental footprint. For example, benzothiazolium-based ionic liquids, such as [HBth]HSO₄, have been successfully used as catalysts for the esterification of ricinoleic acid. sioc-journal.cn Under optimized conditions—a reaction temperature of 90°C, a 5-hour reaction time, and a catalyst dosage of 2% by weight of ricinoleic acid—esterification yields can reach as high as 98.8%. sioc-journal.cn

| Reactant 1 | Reactant 2 (Carboxylic Acid) | Catalyst | Key Findings | Reference |

|---|---|---|---|---|

| Oxidized Ricinoleic Acid | Acetic Acid | ZnCl₂ | Highest conversion percentage due to low steric hindrance. | aip.org |

| Oxidized Ricinoleic Acid | Lauric Acid | ZnCl₂ | Successful ester formation, product showed antimicrobial activity. | aip.org |

| Oxidized Ricinoleic Acid | Oleic Acid | ZnCl₂ | Ester product demonstrated emulsifying properties. | aip.org |

| Ricinoleic Acid | Ethylene Glycol Butyl Ether (EGBE) | [HBth]HSO₄ (Ionic Liquid) | Achieved 98.8% esterification yield under optimized conditions. | sioc-journal.cn |

Transesterification is a crucial reaction for modifying castor oil, the triglyceride of ricinoleic acid, to produce esters like methyl ricinoleate (B1264116), a direct precursor to ricinoleyl alcohol. google.com This process involves reacting the oil with a light alcohol, most commonly methanol (B129727), in the presence of a catalyst. google.com Alkaline catalysts such as potassium hydroxide (B78521) (KOH) are frequently used. scirp.org To drive the reaction equilibrium towards the product side and achieve high conversion rates, the transesterification can be performed in two stages. google.com The first stage uses an excess of the light alcohol, and the resulting glycerol (B35011) byproduct is removed before the second stage commences. google.com

Enzymatic transesterification presents a greener alternative to chemical catalysis. Lipase-mediated transesterification of castor oil with other alcohols, such as vanillyl alcohol, has been used to synthesize novel esters like ricinoleic acid vanillyl ester (RAVE). nih.gov This biocatalytic approach avoids the harsh conditions associated with chemical methods. nih.gov The miscibility of castor oil with alcohols, enhanced by the hydroxyl group on ricinoleic acid, facilitates these reactions, which can proceed efficiently even at moderate temperatures (30-40°C). ambujasolvex.com

| Oil/Ester Source | Alcohol Reactant | Catalyst Type | Resulting Product Profile | Reference |

|---|---|---|---|---|

| Castor Oil | Methanol | KOH (Alkaline) | Forms methyl ricinoleate and glycerol; a key industrial intermediate. | google.com |

| Castor Oil | Vanillyl Alcohol | Lipase (B570770) (Enzymatic) | Synthesizes Ricinoleic Acid Vanillyl Ester (RAVE), a multifunctional compound. | nih.gov |

| Castor Oil | Ethanol (B145695), Propanol, Butanol | Sulfated Zirconia (Solid Acid) | Produces various alkyl esters of ricinoleic acid for biodiesel applications. | udsm.ac.tz |

| Methyl Ricinoleate | Oleic Acid | Novozym 435 (Immobilized Lipase) | Forms estolides via inter-esterification reactions. | nih.gov |

Esterification Reactions with Diverse Carboxylic Acids

Amidation Reactions and the Creation of Ricinoleyl Alcohol Derivatives

The carboxylic acid functionality of ricinoleic acid can be converted into an amide group through amidation reactions. ambujasolvex.com This transformation is typically achieved by reacting the carboxylic acid with a primary or secondary amine. libretexts.org To facilitate this reaction, which can be challenging to perform directly, the carboxylic acid is often first "activated." libretexts.org A common method of activation is the conversion of the carboxylic acid to a more reactive derivative, such as an acid chloride, which then readily reacts with an amine to form the corresponding amide. libretexts.orgchemistrysteps.com Alternatively, coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) can be used to directly facilitate the bond formation between the carboxylic acid and the amine. chemistrysteps.com

More advanced, atom-economical methods involve the direct oxidative amidation of an alcohol with an amine, catalyzed by transition metal complexes. This approach can, in principle, be applied to ricinoleyl alcohol itself, offering a direct route to amides while generating only hydrogen gas as a byproduct. These amidation strategies open pathways to a wide range of N-substituted ricinoleyl derivatives with potential applications as surfactants, rheology modifiers, and bioactive molecules.

Oxidation and Epoxidation Products Derived from Ricinoleyl Alcohol or its Precursors

The double bond and the secondary hydroxyl group in ricinoleyl alcohol and its precursors are reactive sites for oxidation and epoxidation, leading to valuable chemical intermediates. ambujasolvex.comdss.go.th

Epoxidation specifically targets the C9-C10 double bond to form an oxirane ring. This has been achieved on methyl ricinoleate using reagents like meta-chloroperbenzoic acid or dioxiranes, such as ethylmethyldioxirane (B1249362) (EMDO), to produce methyl (Z)-9,10-oxido-12-hydroxyoctadecanoate. dss.go.th The use of t-butyl hydroperoxide with a titanium catalyst can improve the diastereoselectivity of the epoxidation. dss.go.th Another effective method employs a phase-transfer catalyst system, such as a quaternary ammonium (B1175870) tetrakis(diperoxotungsto)phosphate compound, with hydrogen peroxide as the oxidizing agent. google.com This latter method is noted for inhibiting undesirable ring-opening side reactions. google.com

The secondary hydroxyl group at C12 can be oxidized to a ketone. dss.go.th Reagents like pyridinium (B92312) chlorochromate–sodium acetate (B1210297) are effective for this conversion, transforming methyl ricinoleate into methyl 12-oxo-(Z)-9-octadecene. dss.go.th If a potent oxidizing agent like excess EMDO is used, it is possible to achieve both epoxidation of the double bond and oxidation of the hydroxyl group concurrently, yielding methyl (Z)-9,10-oxido-12-oxo-octadecanoate. dss.go.th These oxidized and epoxidized derivatives serve as precursors for producing polyols, polymers, and lubricants. atlantis-press.commdpi.com

| Substrate | Reaction Type | Reagent/Catalyst System | Primary Product | Reference |

|---|---|---|---|---|

| Methyl Ricinoleate | Epoxidation | Ethylmethyldioxirane (EMDO) | Methyl (Z)-9,10-oxido-12-hydroxyoctadecanoate | dss.go.th |

| Methyl Ricinoleate | Epoxidation | t-Butyl hydroperoxide / Titanium catalyst | Epoxyalcohol with modest diastereomeric improvement. | dss.go.th |

| Ricinic Compounds (e.g., Castor Oil) | Epoxidation | H₂O₂ / Quaternary ammonium tetrakis(diperoxotungsto)phosphate | Epoxidized ricinic compound with inhibited ring-opening. | google.com |

| Methyl Ricinoleate | Hydroxyl Oxidation | Pyridinium chlorochromate–sodium acetate | Methyl 12-oxo-(Z)-9-octadecene | dss.go.th |

| Methyl Ricinoleate | Concurrent Epoxidation & Oxidation | Excess Ethylmethyldioxirane (EMDO) | Methyl (Z)-9,10-oxido-12-oxo-octadecanoate | dss.go.th |

Advanced Conjugation and Grafting Techniques for Designing Novel Structures

Estolides are unique oligomeric fatty acids formed through the intermolecular esterification of hydroxy fatty acids like ricinoleic acid. analis.com.mydigitalxplore.org In this structure, the carboxyl group of one fatty acid molecule forms an ester linkage with the hydroxyl site on the alkyl backbone of another, creating a secondary ester bond. analis.com.my This process can be repeated to form oligomers or polymers. mdpi.com

The synthesis of estolides from ricinoleic acid can be achieved through both chemical and enzymatic catalysis. Chemical methods often employ acid catalysts such as perchloric acid or sulphamic acid under vacuum and at elevated temperatures (e.g., 60°C). analis.com.mydigitalxplore.org However, these conditions can sometimes lead to side reactions and colored products. mdpi.com

To circumvent these issues, enzymatic synthesis using lipases has emerged as a "green" alternative. mdpi.com Immobilized lipases, such as Novozym 435 (Candida antarctica lipase B), are highly effective for catalyzing the self-condensation of ricinoleic acid or the reaction between ricinoleic acid and other fatty acids. nih.govmdpi.com Enzymatic reactions can be performed in solvent-free systems or in organic solvents like toluene (B28343), with product yields often exceeding 85%. nih.govmdpi.com These estolides exhibit superior hydrolytic stability and low-temperature properties compared to triglycerides, making them promising for applications as biodegradable lubricants, cosmetics, and coatings. analis.com.mydigitalxplore.org

Synthesis of Alkylglycerol Derivatives from Ricinoleic Acid

Ricinoleic acid, the principal fatty acid component of castor oil, serves as a versatile and valuable starting material for the synthesis of a variety of chemically modified derivatives, including substituted 1-O-alkylglycerols (AKGs). mdpi.comresearchgate.net The inherent functionalities of ricinoleic acid, namely the carboxyl group, the carbon-carbon double bond, and the hydroxyl group on the 12th carbon, provide multiple sites for targeted chemical reactions. mdpi.com This allows for the creation of novel AKG structures with tailored properties.

A notable synthetic pathway commences with commercially available ricinoleic acid to produce a series of AKGs with substitutions at the 12-position of the alkyl chain. nih.gov Research has demonstrated the successful synthesis of AKGs featuring methoxy (B1213986), gem-difluoro, azide (B81097), and hydroxy groups at this position. nih.gov The structural confirmation of these novel synthesized AKGs has been rigorously established through nuclear magnetic resonance (NMR) spectroscopy, high-resolution mass spectrometry (HRMS), and elemental analysis. researchgate.netnih.gov

The synthesis of these derivatives involves a multi-step process that leverages the reactivity of the hydroxyl group of ricinoleic acid. For instance, the synthesis of a hydroxy-substituted AKG (11) involves protecting the carboxylic acid and the primary alcohol of the glycerol moiety, followed by chemical manipulation of the C-12 hydroxyl group and subsequent deprotection steps. mdpi.com The synthetic schemes often employ a range of reagents and conditions to achieve the desired transformations with high yields. mdpi.com

A series of novel substituted 1-O-alkylglycerols (AKGs) were synthesized from ricinoleic acid, introducing different functional groups at the 12-position of the alkyl chain. The following table summarizes the key steps and reagents used in the synthesis of a selection of these derivatives.

| Target Derivative | Key Intermediate(s) | Key Reaction Steps & Reagents | Reference |

| Hydroxy-substituted AKG (11) | Protected ricinoleic acid derivatives | Reduction (Red-Al), Mesylation (MsCl, Et3N), Etherification, Desilylation (TBAF), Deprotection (p-TsOH.H2O) | mdpi.com |

| Methoxy-substituted AKG (8) | Methylated ricinoleate | Reduction (Red-Al), Mesylation (MsCl, Et3N), Etherification (with solketal (B138546) derivative), Deprotection (p-TsOH.H2O) | mdpi.com |

| gem-Difluoro-substituted AKG (9) | Oxidized ricinoleate derivative | Fluorination, Reduction, Mesylation, Etherification, Deprotection | mdpi.com |

| Azide-substituted AKG (10) | Mesylated ricinoleate derivative | Azide substitution (NaN3), Reduction (Dibal-H, NaBH4), Mesylation, Etherification, Deprotection (p-TsOH.H2O) | mdpi.com |

Table 1: Synthetic overview of selected 1-O-alkylglycerol derivatives from ricinoleic acid.

The following table details the specific reagents and conditions for the synthesis of a hydroxy-substituted 1-O-alkylglycerol (AKG 11) from a protected ricinoleic acid intermediate.

| Step | Reagent(s) and Conditions | Purpose | Yield (%) | Reference |

| c | Red-Al, Et2O, 0 °C, 5 h | Reduction of the ester to an alcohol | 94 | mdpi.com |

| d | MsCl, Et3N, DCM, -50 °C, 2 h | Mesylation of the primary alcohol | 76 | mdpi.com |

| e | 18, NaH, DMF, 15 h, rt | Etherification with a protected glycerol derivative | 68 | mdpi.com |

| f | TBAF, THF, rt, 20 h | Removal of the silyl (B83357) protecting group | 92 | mdpi.com |

| g | p-TsOH·H2O (0.05 equiv), MeOH/H2O (9:1), 60 °C, 4 h | Removal of the acetonide protecting group | 84 | mdpi.com |

Table 2: Detailed reaction steps for the synthesis of hydroxy-substituted AKG (11).

Advanced Materials and Polymer Science Applications of Ricinoleyl Alcohol

Ricinoleyl Alcohol in Polymer Chemistry Research

The bifunctional nature of ricinoleyl alcohol, possessing both primary and secondary hydroxyl groups, allows for its use in creating diverse polymer architectures. Its derivation from ricinoleic acid, which constitutes about 90% of the fatty acid content in castor oil, positions it as a key player in the development of green polymers. atamankimya.com

Ricinoleyl alcohol and its precursors from castor oil are extensively utilized as polyol components in the synthesis of polyurethanes. researchgate.net The fundamental reaction involves the condensation of the hydroxyl groups of the polyol with the isocyanate groups of a di- or polyisocyanate to form urethane (B1682113) linkages. core.ac.uk

In polyurethane synthesis, the reactivity of the hydroxyl group is crucial. Primary hydroxyl groups are known to be significantly more reactive with isocyanates than secondary hydroxyl groups. core.ac.uk While castor oil itself, containing triglycerides of ricinoleic acid with its secondary hydroxyl group, can be used directly as a polyol, its reactivity is lower. researchgate.netcore.ac.uk Ricinoleyl alcohol, obtained by the reduction of the carboxylic acid function of ricinoleic acid, offers a more reactive primary hydroxyl group at the end of the chain, in addition to the secondary hydroxyl at the C-12 position. This dual functionality allows it to act as a crosslinker, enhancing the network structure of the resulting polyurethane.

Research has demonstrated the synthesis of rigid polyurethane foams from castor oil-based polyols. mdpi.com By mixing castor oil with crude glycerol (B35011), the hydroxyl content of the biopolyol can be increased, yielding foams with properties suitable for thermal insulation. mdpi.com The use of ricinoleyl alcohol as a polyol would similarly contribute to a high-density crosslinked network, influencing the mechanical and thermal properties of the final polyurethane material, which can range from flexible elastomers to rigid foams and coatings. researchgate.net

Polyesters are another major class of polymers synthesized from ricinoleyl alcohol precursors. The self-condensation of ricinoleic acid, the parent molecule of ricinoleyl alcohol, can produce linear polyesters due to the presence of both a hydroxyl and a carboxyl group. google.com This polymerization can be achieved through high-temperature polycondensation, often using catalysts such as titanium(IV)-isopropoxide. ceon.rs

A significant advancement in polyester (B1180765) synthesis involves the use of enzymes, specifically lipases, which can catalyze the condensation reaction at lower temperatures, offering a more energy-efficient and environmentally friendly process. google.com This enzymatic approach can yield high-molecular-weight polyesters (weight average molecular weight, Mw, of 20,000 to 500,000) from ricinoleic acid or its esters. google.com These high-molecular-weight polymers are essential for creating materials with desirable mechanical strength, such as elastomers comparable to synthetic rubbers. google.comgoogle.com

In these syntheses, ricinoleyl alcohol can act as a chain terminator or, if its secondary hydroxyl group participates, as a branching agent. More commonly, diols synthesized from ricinoleic acid are used. For example, polyester polyols have been synthesized by the reaction of methyl ricinoleate (B1264116) or ricinoleic acid with diethylene glycol, allowing for precise control over the molecular weight of the resulting polymer. ceon.rs These polyester polyols exhibit low glass transition temperatures (Tg), typically between -70°C and -80°C, making them suitable for low-temperature applications. ceon.rs

Table 1: Thermal Properties of Polyester Polyols Synthesized from Ricinoleic Acid Derivatives

| Starting Material | Initiator | Molecular Weight (g/mol) | Glass Transition Temperature (Tg) |

|---|---|---|---|

| Methyl Ricinoleate | Diethylene Glycol | 1000 - 5500 | -81°C to -75°C ceon.rs |

| Ricinoleic Acid | Diethylene Glycol | 1000 - 4000 | -80°C to -76°C ceon.rs |

The unique structure of ricinoleic acid and its derivatives facilitates the synthesis of complex, non-linear polymer architectures such as star polymers. These consist of several linear polymer chains (arms) linked to a central core. The "arm-first" method is a common technique used to create these structures. harth-research-group.org

Enzymatic catalysis has been successfully employed to create star polymers from ricinoleic acid. Lipase-catalyzed bulk polymerization of ricinoleic acid using a polyhydric alcohol like pentaerythritol (B129877) as the core molecule can yield poly(ricinoleic acid)-based star polymers. researchgate.net This reaction demonstrates a convergent approach where the polymer arms are first synthesized and then attached to the core. researchgate.net The resulting star polymers exhibit high viscosity and low melting points, suggesting their potential use as biodegradable lubricants. researchgate.net The development of such branched macromolecular structures is a key area of research for applications ranging from drug delivery to viscosity modifiers. core.ac.uk

Polyester Formation through Ricinoleyl Alcohol Derivatives

Ricinoleyl Alcohol in Bio-Lubricant Development Studies

The push for environmentally friendly lubricants has driven extensive research into vegetable oil-based feedstocks. Ricinoleic acid, and by extension ricinoleyl alcohol, is a prime candidate due to its biodegradability and excellent lubricity. arabjchem.org However, vegetable oils often have limitations such as poor low-temperature performance and low thermo-oxidative stability. arabjchem.orgnih.gov Chemical modification is therefore essential to enhance these properties.

A primary strategy to improve the properties of ricinoleic acid for lubricant applications is to convert it into various esters, known as estolides or other complex esters. jst.go.jp These syntheses often involve a multi-step process. A typical route includes the epoxidation of the double bond in ricinoleic acid, followed by a ring-opening reaction of the epoxide. researchgate.netnih.gov The ring-opening can be performed with various fatty acids or alcohols, creating new ester linkages and hydroxyl groups. researchgate.net The final step is often an esterification of the remaining carboxylic acid group with an alcohol, such as octanol (B41247) or isoamyl alcohol, to produce the final ester-based base stock. researchgate.netmdpi.com

This functionalization strategy aims to introduce branching and increase the molecular weight, which can significantly improve lubricant properties. For instance, attaching different acyl groups to the C-12 hydroxyl group of ricinoleic acid and esterifying the carboxyl group with various alcohols produces a wide range of esters with tailored properties. iastate.edu These modifications disrupt the molecular packing at low temperatures, leading to lower pour points, and can enhance thermal stability. arabjchem.orgnih.gov

The performance of newly synthesized bio-lubricant base stocks is rigorously evaluated. Key properties include pour point, cloud point, viscosity, flash point, and thermo-oxidative stability. nih.gov Research shows that converting ricinoleic acid into complex diesters and tetraesters leads to a significant improvement in low-temperature properties. arabjchem.orgresearchgate.netnih.gov For example, a series of octyl esters derived from modified ricinoleic acid showed pour points ranging from -10°C to as low as -53°C, a substantial improvement over unmodified vegetable oils. arabjchem.orgresearchgate.net

Thermo-oxidative stability is a critical parameter, as lubricant degradation at high temperatures leads to increased viscosity, sludge formation, and loss of performance. nih.gov This property is often assessed using techniques like Pressurized Differential Scanning Calorimetry (PDSC) and Thermogravimetric Analysis (TGA). nih.govmdpi.com Studies on biolubricants derived from castor oil fatty acids and isoamyl alcohol showed that the final modified ester (BL2) had a higher decomposition temperature (338.47°C for 50% mass loss in an oxidative atmosphere) and a longer oxidation stability time (14.3 hours) compared to intermediate products, indicating enhanced stability. mdpi.com The rheological properties, particularly viscosity, are also tailored through these chemical modifications to meet the requirements for specific applications, such as hydraulic fluids or gear oils. jst.go.jp

Table 2: Physicochemical and Thermal Properties of Ricinoleic Acid-Derived Diester Biolubricants

| Compound Name | Pour Point (°C) | Flash Point (°C) | Viscosity at 40°C (cSt) | Oxidative Onset Temp (°C) |

|---|---|---|---|---|

| Epoxidized Ricinoleic Acid | 9.16 arabjchem.org | 145 researchgate.net | - | - |

| Octyl 10,12-dihydroxy-9-octyloxystearate | -28 researchgate.net | 270 researchgate.net | 110 researchgate.net | 128.98 arabjchem.org |

| Octyl 10,12-dihydroxy-9-lauroxystearate | -39 researchgate.net | 157 researchgate.net | 185 researchgate.net | - |

| Octyl 10,12-dihydroxy-9-palmitosyloxystearate | -48 researchgate.net | 196 researchgate.net | 245 researchgate.net | - |

| Octyl 10,12-dihydroxy-9-behenoxystearate | -53.26 arabjchem.org | - | - | - |

Synthesis of Ester-Based Biolubricant Base Stocks

Ricinoleyl Alcohol in Surfactant and Emulsifier Research

Ricinoleyl alcohol, derived from the hydroxylation of ricinoleic acid found in castor oil, is a versatile bio-based platform chemical with significant potential in the development of sustainable surfactants and emulsifiers. ambujasolvex.com Its unique molecular structure, featuring a hydroxyl group on the twelfth carbon of an eighteen-carbon chain, imparts amphiphilic properties that are highly desirable for surface-active agents. alliancechemical.com

The drive towards sustainability and the use of renewable resources has spurred considerable research into bio-based surfactants. americanpharmaceuticalreview.com Ricinoleyl alcohol serves as a key building block in the synthesis of a variety of nonionic surfactants. researchgate.net These surfactants are produced from renewable feedstocks, offering a more environmentally friendly alternative to traditional petroleum-based products. americanpharmaceuticalreview.com

Derivatives of ricinoleyl alcohol are utilized as emulsifiers and plasticizers. ambujasolvex.comresearchgate.net The presence of the hydroxyl group allows for a range of chemical modifications, including esterification and ethoxylation, to create surfactants with tailored properties for specific applications. alliancechemical.com For instance, the esterification of ricinoleic acid, the precursor to ricinoleyl alcohol, with various fatty acids has been shown to produce estolide esters with excellent low-temperature properties and high flash points, making them suitable for various industrial uses. researchgate.net

Research has demonstrated the synthesis of ethanolamide-based nonionic biosurfactants from modified castor oil. researchgate.net These biomaterials have shown promising results, exhibiting lower critical micelle concentrations and the ability to form stable emulsions. researchgate.net The development of such bio-based surfactants is driven by both functional benefits, such as lower toxicity and biodegradability, and favorable legislative frameworks that encourage the use of biodegradable materials. europa.eu

Interactive Table: Properties of Ricinoleyl Alcohol-Based Surfactants

| Derivative | Synthesis Method | Key Properties | Potential Applications |

|---|---|---|---|

| Ricinoleyl ethanolamide | Amidation of methyl ricinoleate | Lower critical micelle concentration, stable foam and emulsion formation | Industrial cleaning, personal care products |

| Estolide esters | Esterification of ricinoleic acid with fatty acids | Superior low-temperature properties, high flash point | Biolubricants, plasticizers |

Emulsions are inherently unstable systems, and their stabilization is crucial for a wide range of products, including foods, cosmetics, and pharmaceuticals. biolinscientific.comnih.gov Ricinoleyl alcohol and its derivatives contribute to emulsion stability through several mechanisms. The amphiphilic nature of these molecules allows them to adsorb at the oil-water interface, reducing the interfacial tension that drives droplet coalescence. alliancechemical.comnih.gov

The stability of an emulsion is its ability to resist changes in its physicochemical properties over time. biolinscientific.com The formation of a stable emulsion often relies on the surfactant's ability to create a protective film around the dispersed droplets, preventing them from flocculating and coalescing. biolinscientific.combsee.gov The unique structure of ricinoleyl alcohol derivatives, with their bulky hydrophobic tails and polar head groups, can lead to the formation of robust interfacial films that provide steric hindrance, a key mechanism for stabilizing emulsions.

Studies on polyglycerol polyricinoleate (PGPR), a derivative of ricinoleic acid, have shown that it effectively stabilizes ethanol-in-oil emulsions through a steric mechanism. researchgate.net While PGPR does not significantly lower the interfacial tension, it adsorbs at the interface and prevents droplet aggregation. researchgate.net The effectiveness of such stabilizers is often dependent on their concentration and the composition of the emulsion. researchgate.net

The presence of a hydroxyl group in the ricinoleyl alcohol structure also allows for hydrogen bonding, which can contribute to the formation of more structured and stable interfacial layers. alliancechemical.com This, combined with the inherent viscosity of castor oil derivatives, can further enhance emulsion stability. ambujasolvex.com

Development of Bio-based Surface-Active Agents

Ricinoleyl Alcohol as a Phase Change Material in Thermal Energy Storage Systems

Phase change materials (PCMs) are substances that absorb and release large amounts of thermal energy at a nearly constant temperature during a phase transition, typically between solid and liquid states. researchgate.net This property makes them highly effective for latent heat thermal energy storage (LHTES) systems. researchgate.net Organic PCMs, including fatty alcohols, are attractive due to their high latent heat of fusion, chemical stability, and non-corrosive nature. mdpi.com

Ricinoleyl alcohol, as a fatty alcohol, has been investigated for its potential as a PCM. mdpi.com The thermal properties of PCMs, such as the melting temperature and latent heat of fusion, are critical for their application in thermal energy storage. researchgate.net Research on various fatty alcohols has shown that they possess a wide range of melting temperatures and high enthalpies of fusion, making them suitable for different thermal energy storage applications. mdpi.com

One of the challenges with organic PCMs is their low thermal conductivity, which can hinder the rate of heat transfer during charging and discharging cycles. nih.gov Research has focused on enhancing the thermal conductivity of fatty alcohol-based PCMs by incorporating high-conductivity fillers like expanded graphite (B72142) or carbon nanotubes. nih.govktu.lt

Interactive Table: Thermal Properties of Selected Fatty Alcohols as PCMs

| Fatty Alcohol | Melting Temperature (°C) | Latent Heat of Fusion (J/g) |

|---|---|---|

| Lauryl Alcohol (1-Dodecanol) | ~24 | 201 |

| Myristyl Alcohol (1-Tetradecanol) | ~38 | 217 |

| Cetyl Alcohol (1-Hexadecanol) | ~49 | 237 |

| Stearyl Alcohol (1-Octadecanol) | ~59 | 242 |

| Octadecanol | ~58 | 269.3 nih.gov |

| Lauric acid/myristyl alcohol eutectic | 21.3 researchgate.net | 151.5 researchgate.net |

Note: The properties of fatty alcohols can vary slightly depending on their purity and the measurement conditions.

The ability of PCMs to store and release thermal energy makes them ideal for integration into functional textiles and other advanced materials to provide thermal regulation. nih.gov By incorporating PCMs into fabrics, clothing can be designed to absorb excess body heat and release it when the ambient temperature drops, thereby enhancing the wearer's comfort.

Fatty alcohols like ricinoleyl alcohol, due to their suitable phase transition temperatures for applications around human body temperature, are promising candidates for such applications. mdpi.com They can be encapsulated in microcapsules and then embedded into textile fibers or coated onto the fabric surface. These microcapsules protect the PCM from leaking during its liquid phase and increase the surface area for heat transfer.

The development of shape-stabilized composite PCMs is another area of active research. ktu.lt In this approach, the PCM is incorporated into a porous supporting material, which prevents leakage of the molten PCM through capillary forces and surface tension. ktu.lt This method offers a way to create solid, form-stable composite materials with high latent heat storage capacity.

The use of ricinoleyl alcohol and its derivatives in advanced materials extends to the synthesis of bio-based polymers. unitn.itrsc.org For example, high molecular weight poly(ricinoleic acid) has been synthesized and shows potential as a biodegradable elastomer with good thermal stability. rsc.org These bio-polymers, derived from renewable resources, can be used in a variety of applications, including coatings and biomedical materials. unitn.itgerli.com

Biological Activities and Mechanistic Studies of Ricinoleyl Alcohol Derivatives

Antimicrobial Properties of Ricinoleyl Alcohol Derivatives

The unique structure of ricinoleic acid, the precursor to ricinoleyl alcohol, features a hydroxyl group and a double bond, which allow for numerous chemical modifications. mdpi.comatamanchemicals.com These modifications have led to the synthesis of derivatives with significant antimicrobial properties. nih.govmdpi.comatamanchemicals.com The surfactant-like nature conferred by the long hydrophobic chain in the ricinoleic acid moiety may facilitate the penetration of these derivatives through the cell membranes of microbes, leading to growth inhibition. researchgate.net

A variety of ricinoleyl alcohol and ricinoleic acid derivatives have been synthesized and evaluated in vitro for their activity against both bacterial and fungal pathogens. researchgate.net Studies have demonstrated efficacy against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, Gram-negative bacteria like Escherichia coli, and fungal species including Candida albicans and Aspergillus niger. researchgate.net

For instance, a series of novel lipoamino acid derivatives synthesized from (Z)-methyl-12-aminooctadec-9-enoate (a ricinoleic acid derivative) were tested for antimicrobial activity. nih.gov Among them, (Z)-methyl-12-(2-aminoacetamido)octadec-9-enoate (a glycine (B1666218) derivative) showed promising antibacterial activity with Minimum Inhibitory Concentration (MIC) values between 3.9 and 7.8 µg/mL against several Gram-positive strains. nih.gov Other derivatives, such as those based on alanine (B10760859) and proline, also exhibited moderate activity. nih.gov These compounds demonstrated excellent activity against the fungal strains tested as well. nih.gov

In another study, four new 1-O-alkylglycerols (AKGs) derived from ricinoleic acid were synthesized and evaluated. mdpi.com All four compounds (designated as AKGs 8, 9, 10, and 11) showed antimicrobial activity to varying degrees. mdpi.com AKG 11, which retains the hydroxyl group at position 12, was identified as the lead compound, exhibiting the most significant antimicrobial effect. mdpi.com Notably, AKG 8 and AKG 11 demonstrated the lowest MIC value of 19.53 µg/mL against E. coli and other species, a potency comparable to the antibiotic gentamicin (B1671437) in some cases. mdpi.com

Furthermore, the synthesis of diazole and triazole derivatives of ricinoleic acid has yielded compounds with considerable antimicrobial potential. Compounds labeled as 5, 7, and 8 in the study showed greater inhibition of the Gram-positive bacterium Enterococcus faecalis than the reference antibiotic ampicillin.

Below is a data table summarizing the in vitro antimicrobial activity of select ricinoleyl alcohol and ricinoleic acid derivatives.

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of these derivatives influences their antimicrobial potency. researchgate.net Research indicates that both electronic and steric parameters often play a more significant role than lipophilicity in determining antibacterial activity. researchgate.net

Key findings from SAR analyses include:

Influence of Functional Groups: The presence of electron-withdrawing groups, such as nitro (NO2), bromo (Br), fluoro (F), and chloro (Cl), on the aromatic ring of some derivatives has been shown to enhance antimicrobial activity. researchgate.net Similarly, the methoxy (B1213986) (OCH3) substituent was also found in active compounds. researchgate.net

Role of the Hydroxyl Group: In the case of 1-O-alkylglycerol (AKG) derivatives of ricinoleic acid, the hydroxyl group at the C-12 position appears to be critical for efficacy. mdpi.com Its substitution with a methoxy, gem-difluoro, or azide (B81097) group resulted in a significant reduction in antimicrobial activity, highlighting the importance of this specific structural feature. mdpi.com

Impact of Amino Acid Conjugation: For lipoamino acid derivatives, the nature of the conjugated amino acid is a key determinant of activity. nih.gov The glycine-conjugated derivative exhibited the most potent antibacterial effects, suggesting that smaller, less sterically hindered amino acid attachments may be favorable. nih.gov

In Vitro Studies on Select Bacterial and Fungal Species

Anti-inflammatory and Analgesic Research on Ricinoleic Acid Derivatives Relevant to Ricinoleyl Alcohol Pathways

Ricinoleic acid, the primary component of castor oil, is recognized for its analgesic and anti-inflammatory effects. atamanchemicals.comncats.iooup.com These properties have been documented in various studies, forming the basis for investigations into its derivatives for similar therapeutic potential. nih.govresearchgate.net Topical application of ricinoleic acid has been shown to exert significant anti-inflammatory and pain-relieving effects in animal models of acute and subchronic inflammation. oup.com This activity is believed to be mediated by the ricinoleic acid released from castor oil in the intestine. ncats.io

The anti-inflammatory and analgesic actions of ricinoleic acid are linked to its interaction with prostaglandin (B15479496) pathways. ncats.iomedchemexpress.com Prostaglandins (B1171923) are lipid compounds that play key roles in inflammation, pain, and fever. biopharmanotes.com

The primary mechanism involves the activation of the prostaglandin EP3 receptor. ncats.iomedchemexpress.com Research has shown that ricinoleic acid is a specific agonist for the EP3 receptor. medchemexpress.com Upon binding, it triggers cellular signaling cascades that can modulate inflammatory responses. ncats.io This interaction is also responsible for effects on smooth muscle cells in the intestine and uterus. ncats.io

While many anti-inflammatory drugs work by inhibiting cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are responsible for the synthesis of prostaglandins from arachidonic acid, the action of ricinoleic acid appears to be different. biopharmanotes.comuppitysciencechick.com Instead of blocking prostaglandin production entirely, it acts as a ligand for a specific prostaglandin receptor, thereby directly initiating a cellular response. ncats.io Some research also suggests that certain hydroxy fatty acids can act as substrates for COX-2, leading to the production of pro-inflammatory 3-OH prostaglandin E2, indicating a complex relationship with inflammatory pathways. gerli.com

Antitumor and Antioxidant Investigations of Ricinoleyl Alcohol Derived Compounds

In addition to antimicrobial and anti-inflammatory properties, derivatives of ricinoleic acid and by extension ricinoleyl alcohol are being investigated for their potential as antitumor and antioxidant agents. researchgate.netresearchgate.netaip.org Various synthesized derivatives, including amides, esters, and glycosides, have demonstrated potent antiproliferative effects against tumor cell lines in vitro. researchgate.net

For example, a study on 24 synthesized derivatives of ricinoleic and 3-hydroxynonanoic acids found that most of the tested compounds were more toxic against HT29 (colon cancer) than HeLa (cervical cancer) cancer cells. researchgate.net Another study reported that ricinoleyl hydroxamic acid (RHA), synthesized from castor oil, showed potential as an anticancer agent. researchgate.net

The antioxidant potential of these derivatives has also been a subject of study. Six diazole and triazole derivatives of ricinoleic acid were synthesized and showed competitive antioxidant properties. Specifically, compound 7 (4-N-amino-1,2,4-triazole-5-thiol) exhibited notable antioxidant activity across a range of concentrations, while compounds 4, 5, and 9 were effective at higher concentrations. In a different study, a lipoamide (B1675559) synthesized from methyl ricinoleate (B1264116) via an amidation reaction with ethanolamine (B43304) showed higher antioxidant activity than the parent ricinoleic acid in a DPPH assay. aip.org

The table below summarizes findings from antitumor and antioxidant investigations.

Elucidation of Molecular and Cellular Biological Mechanisms of Action

Research into the molecular and cellular mechanisms of ricinoleyl alcohol and its related derivatives reveals a complex interplay with various biological pathways. oup.commdpi.com Beyond the receptor-level interactions seen in inflammation, these compounds can influence fundamental cellular processes.

One significant finding is the ability of ricinoleic acid to inhibit cellular Ca2+ signal-mediated cell-cycle regulation. oup.com In a study using a yeast-based screening system, ricinoleic acid was found to diminish the Ca2+-induced accumulation of key cell-cycle regulatory proteins, including Swe1p and Cln2p. oup.com This action, in turn, reduced the phosphorylation of Cdc28p, a critical step in cell cycle progression. oup.com This suggests that some of the physiological effects of ricinoleic acid may be attributable to its modulation of cellular calcium responses. oup.com

The metabolism of alcohols can lead to the generation of reactive oxygen species (ROS) and metabolites like acetaldehyde, which can cause DNA damage and alter cellular redox balance. mdpi.com While this is a general mechanism for alcohol-induced cellular effects, specific research into ricinoleyl alcohol's metabolic impact is needed. Broader research has shown that cellular responses to genotoxic stress are highly dependent on the intracellular content of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD), a crucial coenzyme for DNA repair enzymes like PARP-1. google.com The potential for ricinoleyl alcohol derivatives to influence these pathways remains an area for further investigation.

Table of Mentioned Compounds

Analytical Chemistry and Characterization Techniques for Ricinoleyl Alcohol Research

Spectroscopic Methods for Structural Elucidation

Spectroscopy is a cornerstone in the structural analysis of ricinoleyl alcohol, leveraging the interaction of electromagnetic radiation with the molecule to probe its specific functional groups and atomic arrangement.

NMR spectroscopy is one of the most powerful tools for the unambiguous structural determination of organic molecules like ricinoleyl alcohol. It provides detailed information about the carbon skeleton and the chemical environment of each proton.

¹H-NMR: The proton NMR spectrum of ricinoleyl alcohol displays characteristic signals corresponding to its unique structure, which includes a primary alcohol, a secondary alcohol, a carbon-carbon double bond, and a long aliphatic chain. A notable feature in the ¹H-NMR spectrum is the overlap of the signals from the protons on the carbon bearing the primary hydroxyl group (C1) and the carbon with the secondary hydroxyl group (C12). aocs.org Protons adjacent to electronegative oxygen atoms are deshielded and shift downfield. oregonstate.edu The olefinic protons of the cis-double bond appear as a multiplet, while the terminal methyl group appears as a triplet upfield. aocs.org

¹³C-NMR: The carbon-13 NMR spectrum provides direct information about the carbon framework of the molecule. bhu.ac.in Each chemically non-equivalent carbon atom produces a distinct signal. The carbons bonded to the hydroxyl groups (C-1 and C-12) are significantly deshielded and appear in the 50-70 ppm range. libretexts.orgmagritek.com The olefinic carbons (C-9 and C-10) are found further downfield in the 115-150 ppm region, which is characteristic of C=C double bonds. libretexts.org The remaining aliphatic carbons of the long chain appear in the upfield region of the spectrum. libretexts.org DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to distinguish between CH, CH₂, and CH₃ groups, further aiding in the complete assignment of the spectrum. magritek.com

Table 1: Predicted NMR Chemical Shifts (δ) for Ricinoleyl Alcohol

| Atom Position | ¹H-NMR Predicted Shift (ppm) | ¹³C-NMR Predicted Shift (ppm) | Notes |

|---|---|---|---|

| C1 (-CH₂OH) | ~3.65 (triplet) | ~60-65 | Signal from C1-H overlaps with C12-H. aocs.org C1 chemical shift influenced by the electronegative oxygen. libretexts.org |

| C2 (-CH₂-) | ~1.6 (multiplet) | ~30-35 | Adjacent to the primary alcohol group. aocs.org |

| C9 (=CH-) | ~5.4-5.5 (multiplet) | ~125-140 | Olefinic proton/carbon. |

| C10 (=CH-) | ~5.4-5.5 (multiplet) | ~125-140 | Olefinic proton/carbon. |

| C12 (-CHOH-) | ~3.65 (multiplet) | ~65-70 | Signal from C12-H overlaps with C1-H. aocs.org Carbon attached to the secondary hydroxyl group. |

| C18 (-CH₃) | ~0.88 (triplet) | ~10-15 | Terminal methyl group. |

| Other (-CH₂-) | ~1.2-1.5 | ~20-35 | Aliphatic chain carbons. |

Note: This table is based on typical values for fatty alcohols and related structures. Actual experimental values may vary based on solvent and instrument conditions.

FTIR spectroscopy is a rapid and sensitive technique used to identify the functional groups present in a molecule. The FTIR spectrum of ricinoleyl alcohol is defined by the vibrational frequencies of its hydroxyl, alkene, and alkane moieties.

The most prominent feature is a strong, broad absorption band in the region of 3550-3200 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydrogen-bonded primary and secondary alcohol groups. ucla.eduspectroscopyonline.com The C-H stretching vibrations of the aliphatic chain appear as strong peaks between 2950 and 2850 cm⁻¹. ucla.edu The presence of the carbon-carbon double bond (C=C) gives rise to a stretching absorption of variable intensity around 1680-1620 cm⁻¹. ucla.edu A key peak for distinguishing ricinoleyl alcohol from its precursor, ricinoleic acid, is the C-O stretching vibration. For a primary alcohol like the one at the C1 position, a strong C-O stretch is expected around 1075-1000 cm⁻¹, while the secondary alcohol at C12 contributes a C-O stretch between 1150-1075 cm⁻¹. spectroscopyonline.com The absence of a strong carbonyl (C=O) peak around 1700 cm⁻¹ confirms the molecule is an alcohol and not a carboxylic acid. researchgate.net

Table 2: Characteristic FTIR Absorption Bands for Ricinoleyl Alcohol

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type | Intensity |

|---|---|---|---|

| 3550 - 3200 | O-H (Alcohol) | Stretch, H-bonded | Strong, Broad |

| 3100 - 3010 | C-H (Alkene) | Stretch | Medium |

| 2950 - 2850 | C-H (Alkane) | Stretch | Strong |

| 1680 - 1620 | C=C (Alkene) | Stretch | Variable |

| ~1465 | C-H (Alkane) | Bend | Medium |

| 1150 - 1000 | C-O (Alcohol) | Stretch | Strong |

Note: This table is based on typical values for long-chain alcohols and unsaturated compounds. ucla.eduspectroscopyonline.comnuft.edu.ua

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)

Chromatographic Techniques for Separation, Identification, and Quantification

Chromatographic methods are essential for isolating ricinoleyl alcohol from reaction mixtures or natural sources, identifying it, and determining its purity and concentration.

GC-MS is a powerful hybrid technique that separates volatile compounds and then provides mass information for identification. Due to the high boiling point and polarity of ricinoleyl alcohol, direct analysis is challenging. Therefore, derivatization is typically required to increase its volatility and thermal stability. hrgc.eu Common derivatization methods include converting the hydroxyl groups to trimethylsilyl (B98337) (TMS) ethers or trifluoroacetate (B77799) (TFA) esters. hrgc.euoup.com

Once derivatized, the compound can be separated on a non-polar or semi-polar capillary column (e.g., HP-5). scialert.net The retention time provides one level of identification, while the mass spectrometer provides definitive structural information through the compound's mass spectrum and fragmentation pattern. The mass spectrum of the derivatized ricinoleyl alcohol will show a molecular ion peak (or a related ion like [M-CH₃]⁺ for TMS ethers) and characteristic fragment ions resulting from cleavage at specific points in the molecule, such as adjacent to the oxygen atoms or the double bond. This allows for unambiguous identification and differentiation from other long-chain alcohols. researchgate.net

HPLC is a versatile technique for the separation, quantification, and purification of non-volatile or thermally unstable compounds like ricinoleyl alcohol. Reversed-phase HPLC is the most common mode used.

In a typical setup, a C18 (octadecylsilyl) stationary phase is used with a polar mobile phase, such as a mixture of acetonitrile (B52724) and water. nih.govmdpi.com Because ricinoleyl alcohol lacks a strong chromophore for UV detection at higher wavelengths, detection is often performed at low wavelengths (e.g., 200-220 nm) or by using a universal detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD). nih.govthermofisher.com A validated HPLC-DAD method for the related ricinoleic acid uses a C18 column with an isocratic mobile phase of acetonitrile/water (65:35 v/v) at a flow rate of 0.8 mL/min, with detection at ~210 nm. nih.govresearchgate.net Similar conditions can be adapted for ricinoleyl alcohol, with adjustments to the mobile phase ratio to achieve optimal separation.

Table 3: Typical HPLC-DAD Parameters for Analysis of Ricinoleyl Alcohol-related Compounds

| Parameter | Condition |

|---|---|

| Column | C18, 150 x 4.6 mm, 5 µm particle size |

| Mobile Phase | Acetonitrile / Water (e.g., 65:35 v/v) with optional acid modifier (e.g., phosphoric acid) |

| Flow Rate | 0.8 - 1.0 mL/min |

| Detection | Diode Array Detector (DAD) at 200-220 nm |

| Column Temperature | 25 °C |

Note: This table is based on validated methods for ricinoleic acid, which are readily adaptable for ricinoleyl alcohol. nih.govmdpi.com

HPTLC is a planar chromatographic technique that offers simplicity, low cost, and high throughput for the analysis of lipids. It can be effectively used to separate ricinoleyl alcohol from other lipid classes like fatty acids, esters, and more non-polar compounds.

For the separation of fatty alcohols, a silica (B1680970) gel HPTLC plate is typically used as the stationary phase. uit.no The mobile phase composition is optimized to achieve good resolution. For instance, a mobile phase consisting of toluene (B28343) has been shown to be effective for separating ricinoleic acid methyl ester, achieving an Rf value of approximately 0.78. nuft.edu.ua A similar non-polar or medium-polarity solvent system, such as heptane/diethyl ether/acetic acid, can be used to separate fatty alcohols from their corresponding fatty acids. uit.nonih.gov After development, the plate is dried, and the spots can be visualized by spraying with a suitable reagent (e.g., phosphomolybdic acid solution followed by heating) and quantified using a densitometric scanner.

Table 4: HPTLC System for the Analysis of Long-Chain Fatty Alcohols

| Parameter | Description |

|---|---|

| Stationary Phase | HPTLC plates, Silica gel 60 F₂₅₄ |

| Mobile Phase | Heptane / Diethyl Ether / Acetic Acid (e.g., 80:20:1, v/v/v) or Toluene |

| Application | Applied as bands using an automated applicator |

| Development | Ascending development in a saturated chamber |

Note: This table is based on established methods for the separation of fatty acids and fatty alcohols. nuft.edu.uauit.noplos.org

High-Performance Liquid Chromatography (HPLC)

Advanced Characterization of Polymeric and Modified Forms

The transformation of ricinoleyl alcohol into polymeric structures or other modified forms necessitates advanced analytical techniques to elucidate their molecular and thermal properties. These characteristics are fundamental to understanding the structure-property relationships that dictate their potential applications. Techniques such as Gel Permeation Chromatography (GPC) and Differential Scanning Calorimetry (DSC) are indispensable in providing detailed insights into the molecular weight distribution and thermal transitions of these complex materials.

Gel Permeation Chromatography (GPC) for Molecular Weight Distribution Analysis

Gel Permeation Chromatography (GPC), a subset of Size Exclusion Chromatography (SEC), is a critical technique for characterizing the molecular weight distribution of polymers. warwick.ac.uk It separates molecules based on their hydrodynamic volume, or size in solution. warwick.ac.uk In the context of ricinoleyl alcohol-based polymers, such as polyricinoleates, GPC is employed to determine key parameters like the weight average molecular weight (Mw), number average molecular weight (Mn), and the polydispersity index (PDI), which is the ratio of Mw to Mn (Mw/Mn). rsc.org A PDI value close to 1.0 indicates a narrow molecular weight distribution, signifying a more uniform polymer chain length.

The GPC analysis typically involves dissolving the polymer sample in a suitable solvent, such as tetrahydrofuran (B95107) (THF), and pumping it through a column packed with porous gel. rsc.org Larger molecules elute faster as they cannot penetrate the pores of the gel, while smaller molecules take a longer path through the pores and elute later. The system is calibrated using polymer standards of known molecular weights, commonly polystyrene standards. rsc.orgpolymer.co.kr A detector, such as a refractive index (RI) detector, measures the concentration of the polymer as it elutes from the column. rsc.org

Research on poly(ricinoleic acid) (PRA), a polyester (B1180765) derived from the polymerization of ricinoleic acid, demonstrates the utility of GPC in assessing the success of different polymerization strategies. For instance, the choice of catalyst and reaction conditions significantly influences the resulting molecular weight. Studies have shown that using titanate catalysts like tetrabutyl titanate (TBT) can yield PRA with a much higher molecular weight compared to catalysts like tin(II) chloride (SnCl₂). rsc.org Similarly, polymerization methods, such as solution polycondensation in ionic liquids, have been shown to produce high molecular weight PRA, with Mw values reaching up to 122 kDa. rsc.org The molecular weights of linear and branched polyesters prepared by transesterification of methyl ricinoleate (B1264116) have also been determined using GPC. researchgate.net

Table 1: GPC Analysis of Polyricinoleates Synthesized Under Various Conditions

| Polymer Sample | Synthesis Method/Catalyst | Weight Average Molecular Weight (Mw) ( g/mol or kDa) | Reference |

|---|---|---|---|

| PRAtriglyc1 | Polycondensation / p-toluenesulfonic acid | 6,900 | researchgate.net |

| PRAtriglyc2 | Polycondensation / Acid Catalysis | ~12,000 | researchgate.net |

| PRAtriglyc3 | Polycondensation / Acid Catalysis | ~17,000 | researchgate.net |

| PRAtriglyc4 | Polycondensation / Acid Catalysis | ~30,000 | researchgate.net |

| PRA | Polycondensation / Tin (II) 2-ethylhexanoate | 2,195 | researchgate.net |

| PRA | Polycondensation / Titanium tetrabutoxide (TBT) | 17,000 | researchgate.net |

| PRA | Solution Polycondensation / Tetrabutyl titanate (TBT) | 75.6 kDa | rsc.org |

| PRA | Solution Polycondensation / SnCl₂ | <5 kDa | rsc.org |

This table presents data for poly(ricinoleic acid) (PRA) and its triglyceride form (PRAtriglyc), which serve as relevant examples for the analysis of polymers derived from ricinoleyl-based monomers.

Differential Scanning Calorimetry (DSC) for Thermal Transition Analysis

Differential Scanning Calorimetry (DSC) is a thermal analysis technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. qualitest.ae This method is highly effective for investigating the thermal transitions of polymeric materials, providing information on the glass transition temperature (Tg), melting temperature (Tm), crystallization temperature (Tc), and the associated enthalpy changes. qualitest.ae

For polymers derived from ricinoleyl alcohol, DSC analysis reveals crucial information about their physical state and thermal stability. The glass transition temperature (Tg) is particularly important as it marks the transition from a rigid, glassy state to a more flexible, rubbery state. dtic.mil This property is vital for determining the practical application range of the polymer.

In studies of poly(ricinoleic acid), DSC has been used to determine its thermal characteristics. The analysis shows that PRA typically exhibits a very low glass transition temperature. For example, PRA synthesized via solution polycondensation in ionic liquids showed a Tg of -72.8 °C. rsc.org This low Tg is indicative of a highly flexible polymer backbone, which is a desirable characteristic for materials intended for use as elastomers. rsc.org The thermal transitions observed can be influenced by the polymer's molecular weight, degree of branching, and the presence of any modifications or additives. scirp.org The DSC thermogram, a plot of heat flow versus temperature, can also reveal whether a polymer is amorphous or semi-crystalline by the presence or absence of melting and crystallization peaks. qualitest.ae For instance, the analysis of estolides derived from ricinoleic acid showed wide exothermic peaks upon cooling, indicating various coexisting structures and different degrees of polymerization. researchgate.net

Table 2: Thermal Transition Analysis of Poly(ricinoleic acid) by DSC

| Polymer Sample | Synthesis Method | Glass Transition Temperature (Tg) (°C) | Reference |

|---|---|---|---|

| Poly(ricinoleic acid) (PRA) | Solution Polycondensation in Ionic Liquids | -72.8 | rsc.org |

| Poly(ricinoleic acid) (PRA) | Ring-Opening Metathesis Polymerization | -67 to -60 | rsc.org |

This table provides thermal transition data for poly(ricinoleic acid) (PRA) and its triglyceride (PRAtriglyc), which are illustrative of the thermal properties of ricinoleyl-based polymers.

Biochemical Pathways and Biotransformation Involving Ricinoleyl Alcohol Precursors

Microbial Conversion of Castor Oil to Ricinoleic Acid

Castor oil, derived from the seeds of Ricinus communis, is unique among vegetable oils due to its high content of ricinoleic acid, typically accounting for about 90% of its total fatty acids. mdpi.com While ricinoleic acid is naturally present in esterified form as triglycerides in the oil, obtaining the free fatty acid is a crucial first step for many biotransformation processes. Microbial conversion presents a greener alternative to traditional chemical hydrolysis.

Fungi, in particular, have demonstrated effectiveness in this biotransformation. The fungus Aspergillus flavus BU22S has been identified as an effective strain for converting castor oil into ricinoleic acid. mdpi.comdntb.gov.ua In studies, this strain was used to optimize the production of ricinoleic acid through both batch and fed-batch culture systems. Research using response surface methodology (RSM) aimed to enhance the yield by optimizing parameters such as the concentrations of castor oil, glucose, and calcium chloride. dntb.gov.uaresearchgate.net The findings indicated that lower concentrations of these components could increase the yield of ricinoleic acid while minimizing the loss of oil to biomass production. mdpi.comdntb.gov.ua

The yield of ricinoleic acid can vary significantly depending on the cultivation method. In batch culture studies, a yield of 21.67 g of ricinoleic acid per kg of total oil was achieved. mdpi.comresearchgate.net By employing a fed-batch culture strategy, which involves the controlled addition of nutrients during cultivation, the yield was more than doubled to 46.77 g/kg of total oil, with a concurrent reduction in oil loss. mdpi.comdntb.gov.ua

| Microbial Strain | Substrate | Cultivation Method | Key Parameters Optimized | Yield of Ricinoleic Acid (g/kg of oil) | Reference |

| Aspergillus flavus BU22S | Castor Oil | Batch Culture | Oil, Glucose, CaCl2 concentrations | 21.67 | mdpi.comresearchgate.net |

| Aspergillus flavus BU22S | Castor Oil | Fed-Batch Culture | Oil, Glucose, CaCl2 concentrations | 46.77 | mdpi.comdntb.gov.ua |

| Lactobacillus plantarum AKU 1009a | Castor Oil | Washed cells with lipase (B570770) | Presence of lipase | 1.14 mg/mL (CLA from oil) | tandfonline.com |

Fatty Acid Metabolism Pathways and Ricinoleic Acid Degradation

Once liberated, ricinoleic acid can be channeled into various metabolic pathways by microorganisms. The degradation of this hydroxy fatty acid is primarily achieved through the beta-oxidation cycle, a fundamental process in fatty acid catabolism.

Beta-Oxidation Pathways and Corresponding Metabolite Formation (e.g., Lactones)

The beta-oxidation of ricinoleic acid is a well-studied pathway, particularly in yeasts, leading to the formation of valuable aroma compounds like γ-decalactone. researchgate.netresearchgate.net This process occurs within cellular compartments called peroxisomes and involves a repeated sequence of four enzymatic reactions that progressively shorten the fatty acid chain by two carbon atoms in each cycle. researchgate.netresearchgate.netnih.gov